Summary of Application: RA has been found to intervene in carcinogenesis through different ways, including in tumor cell proliferation, apoptosis, metastasis, and inflammation
Methods of Application: RA is typically administered in vitro or in vivo to study its effects on cancer cells.
Results or Outcomes: RA has shown potential in inhibiting the growth of cancer cells and reducing inflammation, which is often associated with cancer
Summary of Application: RA has been studied for its potential benefits in managing diabetes.
Methods of Application: Animal models are often used to study the effects of RA on glucose regulation and insulin sensitivity.
Results or Outcomes: RA has shown potential in regulating glucose levels and improving insulin sensitivity.
Summary of Application: RA has been found to have anti-inflammatory effects and has been studied in various inflammatory diseases like arthritis, colitis, and atopic dermatitis
Methods of Application: Both in vitro and in vivo models are used to study the anti-inflammatory effects of RA
Results or Outcomes: RA has shown potential in reducing inflammation in various diseases
Summary of Application: RA has been studied for its neuroprotective effects in neurodegenerative disorders
Methods of Application: In vitro and in vivo models are used to study the neuroprotective effects of RA
Results or Outcomes: RA has shown potential in protecting neurons from damage, which is a key aspect of neurodegenerative disorders
Summary of Application: RA has been studied for its potential benefits in various liver diseases
Methods of Application: Animal models are often used to study the effects of RA on liver diseases
Results or Outcomes: RA has shown potential in protecting the liver from damage in various diseases
Summary of Application: RA has been found to have antimicrobial properties and has been studied for its effects on various microbial pathogens
Methods of Application: In vitro models are typically used to study the antimicrobial effects of RA
Results or Outcomes: RA has shown potential in inhibiting the growth of various microbial pathogens
Summary of Application: RA is known for its high antioxidant capacity.
Methods of Application: The antioxidant properties of RA are typically studied using in vitro models.
Results or Outcomes: RA has shown potential in protecting cells from oxidative stress.
Summary of Application: RA has been found to have antimicrobial properties and has been studied for its effects on various microbial pathogens.
Methods of Application: In vitro models are typically used to study the antimicrobial effects of RA.
Results or Outcomes: RA has shown potential in inhibiting the growth of various microbial pathogens.
Summary of Application: RA has been studied for its potential benefits in managing allergies and asthma.
Methods of Application: Both in vitro and in vivo models are used to study the anti-allergic and anti-asthmatic effects of RA.
Results or Outcomes: RA has shown potential in reducing symptoms associated with allergies and asthma.
Summary of Application: RA may be used in cosmetics due to its various beneficial properties.
Methods of Application: RA can be incorporated into various cosmetic formulations.
Results or Outcomes: The use of RA in cosmetics can provide various skin benefits.
Summary of Application: RA may be used in foods or beverages as a flavoring.
Methods of Application: RA can be incorporated into various food and beverage formulations.
Results or Outcomes: The use of RA in foods or beverages can enhance their flavor and provide health benefits.
Summary of Application: RA has been studied for its potential benefits in promoting digestive health.
Methods of Application: Both in vitro and in vivo models are used to study the effects of RA on digestive health.
Results or Outcomes: RA has shown potential in promoting digestive health.
Summary of Application: RA has been found to have antispasmodic properties and has been studied for its effects on various spasmodic conditions.
Methods of Application: In vitro models are typically used to study the antispasmodic effects of RA.
Results or Outcomes: RA has shown potential in inhibiting spasms in various conditions.
Summary of Application: RA has been found to have antiviral properties and has been studied for its effects on various viral pathogens.
Methods of Application: In vitro models are typically used to study the antiviral effects of RA.
Results or Outcomes: RA has shown potential in inhibiting the growth of various viral pathogens.
Summary of Application: Due to its high antioxidant capacity, RA has recently gained attention for its possible application as a nutraceutical compound in the food industry.
Results or Outcomes: The use of RA in foods or beverages can provide health benefits.
Summary of Application: RA has been studied for its potential benefits in protecting from neurotoxicity.
Methods of Application: Both in vitro and in vivo models are used to study the neuroprotective effects of RA.
Results or Outcomes: RA has shown potential in protecting neurons from damage.
Summary of Application: RA has been studied for its potential benefits in slowing the development of Alzheimer’s disease.
Methods of Application: Both in vitro and in vivo models are used to study the effects of RA on Alzheimer’s disease.
Results or Outcomes: RA has shown potential in slowing the progression of Alzheimer’s disease.
Results or Outcomes: The use of RA in foods or beverages can enhance their flavor.
Rosmarinic acid is a polyphenolic compound predominantly found in the Lamiaceae family, particularly in the rosemary plant (Rosmarinus officinalis). Its chemical structure is characterized as an ester formed from caffeic acid and 3,4-dihydroxyphenyl lactic acid, represented by the molecular formula C₁₈H₁₆O₈. This compound was first isolated in 1958 and has since been recognized for its diverse biological activities and therapeutic potentials .
Rosmarinic acid exhibits a broad spectrum of biological activities, including:
The synthesis of rosmarinic acid can be achieved through both natural biosynthetic pathways and chemical synthesis.
Natural Biosynthesis:
Chemical Synthesis:
Rosmarinic acid has several applications across different fields:
Research indicates that rosmarinic acid interacts significantly with proteins such as bovine serum albumin (BSA), demonstrating high binding affinity. This interaction may enhance its bioavailability and therapeutic efficacy. Molecular docking studies have identified specific binding sites within BSA that facilitate these interactions .
Rosmarinic acid shares structural similarities with several other polyphenolic compounds. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Carnosic Acid | Diterpene | Exhibits potent antioxidant properties; found in rosemary. |
Chlorogenic Acid | Ester of caffeic acid | Known for its anti-diabetic effects; widely studied. |
Curcumin | Diarylheptanoid | Strong anti-inflammatory properties; derived from turmeric. |
Ferulic Acid | Hydroxycinnamic Acid | Antioxidant effects; often used in skin care products. |
Rosmarinic acid is unique due to its dual role as both an antioxidant and an anti-inflammatory agent, making it particularly valuable in therapeutic applications .
Rosmarinic acid (RA) is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, with the molecular formula $$ \text{C}{18}\text{H}{16}\text{O}_{8} $$ and a molar mass of 360.31 g/mol. Its IUPAC name is (R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid. The molecule features two aromatic rings: one derived from caffeic acid (phenylpropanoid pathway) and the other from tyrosine (via 3,4-dihydroxyphenyllactic acid).
The stereochemical configuration at the C2 position of the lactic acid moiety is critical for biological activity. Naturally occurring RA exists predominantly in the (R)-enantiomeric form, whereas synthetic versions often produce racemic mixtures unless chiral resolution or asymmetric synthesis is employed. The (R)-configuration enhances interactions with enzymatic targets, such as hydroxycinnamoyltransferases.
Table 1: Molecular Properties of Rosmarinic Acid
Property | Value | Source |
---|---|---|
Molecular Formula | $$ \text{C}{18}\text{H}{16}\text{O}_{8} $$ | PubChem |
CAS Registry Number | 20283-92-5 | PubChem |
ChEBI ID | CHEBI:50371 | ChEBI |
Stereochemistry | (R)-configuration | PubMed |
RA biosynthesis involves two parallel pathways converging in a transesterification reaction:
Table 2: Key Enzymes in Rosmarinic Acid Biosynthesis
The final steps involve rosmarinic acid synthase (RAS, EC 2.3.1.140), which esterifies 4-coumaroyl-CoA with 4-hydroxyphenyllactic acid to form 4-coumaroyl-4’-hydroxyphenyllactate. Subsequent hydroxylation by cytochrome P450 enzymes (e.g., CYP98A14) introduces catechol groups, yielding RA. RAS exhibits strict substrate specificity for (R)-4-hydroxyphenyllactic acid, ensuring stereochemical fidelity.
Natural RA is extracted from Lamiaceae herbs like rosemary (Salvia rosmarinus) and sage (Salvia officinalis), with concentrations reaching 1,734 mg/100 g in dried peppermint. Biosynthesis in plants ensures enantiomeric purity (>99% (R)-form).
Synthetic RA employs strategies such as:
Table 3: Natural vs. Synthetic Rosmarinic Acid
Synthetic routes face challenges in replicating the stereochemical precision of enzymatic systems. For instance, enzymatic resolution using (–)-menthol is required to isolate (R)-RA from racemic mixtures.
The selection of appropriate chromatographic columns represents a critical factor in achieving optimal separation of rosmarinic acid from complex matrices. Reversed-phase C18 columns constitute the predominant choice for rosmarinic acid analysis, with multiple studies demonstrating their effectiveness across various plant sources [1] [2] [3]. Research indicates that column dimensions significantly influence analytical performance, with commonly employed configurations including 250 × 4.6 millimeter internal diameter columns packed with 5 micrometer particles [4] [5].
Comparative evaluations of different stationary phases have revealed important insights regarding column selection. A comprehensive assessment examined various column types including GROM-SIL 100 ODS-0 AB, 120 ODS-3 CP, 120 ODS-4 HE, SEPARON SGX C18, Symmetry Shield C18, Symmetry C18, Develosil ODS, C8 columns, and cyanopropyl phases [2] [3]. The investigation of chromatographic characteristics such as retention time, capacity factor, chromatographic resolution, asymmetry factor, and theoretical plate number demonstrated that cyanopropyl stationary phases exhibit unsuitable separation characteristics for rosmarinic acid due to elevated asymmetry factors. Optimal peak symmetry was achieved using Symmetry Shield, Symmetry, and Grom Sil 120 ODS-4 HE columns [2] [3].
Mobile phase optimization constitutes a fundamental aspect of rosmarinic acid quantification methodologies. The acidic nature of rosmarinic acid, with a pKa value of 3.57, necessitates careful pH control within the range of 2-4 to prevent ionization and ensure optimal chromatographic behavior [3]. Acidification of the mobile phase through the addition of small quantities of acids represents standard practice in rosmarinic acid analysis.
Multiple solvent systems have been successfully employed for rosmarinic acid separation. Acetonitrile-water combinations with various acid modifiers demonstrate excellent analytical performance. A validated method utilizing 0.1% formic acid in combination with acetonitrile at a flow rate of 0.5 milliliters per minute achieved efficient separation with retention times within 6 minutes [5]. Alternative approaches include the use of phosphoric acid-acetonitrile systems, with H3PO4 0.085% combined with acetonitrile in gradient elution mode producing satisfactory results [4].
Methanol-based mobile phases represent another effective approach for rosmarinic acid analysis. Gradient elution systems employing methanol with 0.6% acetic acid have demonstrated high sensitivity and acceptable linearity [6]. The selection between acetonitrile and methanol as organic modifiers depends upon specific analytical requirements, with acetonitrile generally providing faster retention times while methanol may offer enhanced peak shape in certain applications.
Column temperature optimization plays a crucial role in achieving reproducible and efficient chromatographic separations. Systematic investigation of temperature effects has revealed that 25°C provides optimal peak symmetry for rosmarinic acid across various plant matrices [1]. Comparative studies examining temperatures of 20°C, 25°C, and 30°C demonstrated that intermediate temperatures produce the most symmetrical peak shapes, with asymmetry factors nearest to unity at 25°C [1].
Thermal stability considerations are particularly important for rosmarinic acid analysis due to the compound's susceptibility to degradation under elevated temperatures. Research has established that rosmarinic acid maintains stability at temperatures not exceeding 60°C, with significant degradation occurring at higher temperatures [7]. This thermal sensitivity necessitates careful optimization of column operating conditions to prevent analyte degradation during analysis.
Sample preparation methodologies significantly influence the accuracy and precision of rosmarinic acid quantification. Solvent selection for extraction represents a critical parameter, with 70% methanol consistently demonstrating superior extraction efficiency compared to pure methanol, ethanol, or 70% ethanol across various plant materials [1]. Peak area-to-weight ratios were highest when utilizing 70% methanol as the extraction solvent, establishing this as the optimal choice for rosmarinic acid extraction from plant matrices.
Extraction techniques have been thoroughly evaluated to determine optimal methodologies. Comparative assessments of sonication and reflux extraction methods revealed that while reflux extraction exhibited slightly higher efficiency, sonication for 30 minutes provided comparable results with simplified procedures [1]. The number of extraction cycles has also been optimized, with two consecutive extractions proving sufficient for complete analyte recovery, as no detectable rosmarinic acid was observed in third extraction cycles [1].
Linearity studies across multiple validated methods demonstrate excellent linear relationships between rosmarinic acid concentration and detector response. A comprehensive validation study established linearity over the concentration range of 1.045 to 418.000 milligrams per liter, with a regression equation of y = 59.037x - 0.5153 and correlation coefficient (r²) of 0.9999 [1]. Alternative validation studies have achieved comparable linearity, with correlation coefficients exceeding 0.99 across various concentration ranges [5] [8].
Precision studies demonstrate the robustness of optimized High-Performance Liquid Chromatography methods for rosmarinic acid quantification. Relative standard deviation values for repeatability studies consistently fall below 5%, with reported values of 2.98%, 2.27%, and 4.71% for different plant matrices [1]. Inter-day and intra-day precision studies confirm method reliability, with relative standard deviations ranging from 1.4% to 4.5% [9].
Study | Limit of Detection | Limit of Quantification | Matrix |
---|---|---|---|
Validation Study 1 [1] | 0.0628 mg/L | 0.3120 mg/L | Perilla frutescens |
Validation Study 2 [4] | 1.6 μg/mL | 4.9 μg/mL | Herbal syrup |
Validation Study 3 [5] | Not specified | Not specified | Various Lamiaceae |
Validation Study 4 [9] | Not specified | Not specified | Biological media |
Recovery studies represent essential validation parameters for confirming analytical accuracy. Comprehensive recovery assessments demonstrate excellent analytical performance across various plant matrices. Recovery percentages ranging from 91.12% to 100.46% with relative standard deviations between 0.37% and 1.88% confirm the accuracy of optimized High-Performance Liquid Chromatography methods [1]. These results meet internationally accepted criteria for analytical method validation.
Ultra-Performance Liquid Chromatography technology offers enhanced analytical performance for rosmarinic acid quantification through improved resolution, sensitivity, and reduced analysis time. The application of sub-2 micrometer particle columns and elevated pressures enables superior chromatographic efficiency compared to conventional High-Performance Liquid Chromatography systems [2]. Modern Ultra-Performance Liquid Chromatography methods typically employ columns with 1.7 to 2.1 micrometer particle sizes, providing enhanced mass transfer kinetics and reduced band broadening.
The optimization of Ultra-Performance Liquid Chromatography conditions follows similar principles to High-Performance Liquid Chromatography but with modified parameters to accommodate the enhanced capabilities of the instrumentation. Flow rates are typically reduced to 0.2-0.4 milliliters per minute to maintain optimal linear velocities, while injection volumes are correspondingly decreased to prevent column overloading [2].
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification and quantification capabilities for rosmarinic acid through advanced multidimensional techniques. The molecular structure of rosmarinic acid (C18H16O8) incorporates two unsaturated six-membered aromatic rings (C1-C6 and C1′-C6′), a double bond (C7′-C8′), an ester group (C9′), a carboxyl group (C9), and four hydroxyl groups located at positions C3, C4, C3′, and C4′ [10].
Proton Nuclear Magnetic Resonance analysis of rosmarinic acid reveals characteristic chemical shift patterns that enable unambiguous identification. The complete assignment of proton signals has been achieved through advanced two-dimensional Nuclear Magnetic Resonance techniques. Key diagnostic signals include aromatic proton resonances in the range of 6.2-7.6 parts per million, with specific assignments for individual aromatic positions [11] [12].
The methylene protons of the aliphatic chain exhibit characteristic chemical shifts, with H-9 appearing as a multiplet around 3.054 parts per million. The α-hydrogen adjacent to the ester carbonyl (H-16) appears at 5.190 parts per million, representing a diagnostic signal for structural confirmation [11]. Variable-temperature Nuclear Magnetic Resonance studies have demonstrated enhanced spectral resolution at reduced temperatures, with optimal conditions achieved at 243 Kelvin for complex plant extract analysis [13] [14].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information through characteristic chemical shift patterns. The aromatic carbon signals appear in distinct regions, with phenolic carbons exhibiting downfield shifts due to electron-withdrawing effects of hydroxyl substituents [11] [12]. Carbonyl carbons are readily identified, with the ester carbonyl (C17) appearing at 168.764 parts per million and the carboxyl carbon (C18) at 173.791 parts per million [11].
The complete carbon assignment includes:
Advanced two-dimensional Nuclear Magnetic Resonance methodologies enable complete structural elucidation of rosmarinic acid through correlation spectroscopy. Proton-proton double quantum filter correlation spectroscopy (1H-1H DQF COSY) provides information regarding scalar coupling relationships between adjacent protons [13] [14]. This technique facilitates the identification of spin systems within the aromatic rings and aliphatic chain.
Heteronuclear multiple quantum coherence (1H-13C HMQC) spectroscopy establishes direct carbon-hydrogen connectivity, enabling assignment of carbon chemical shifts through correlation with identified proton signals [13] [14]. Heteronuclear multiple bond correlation (1H-13C HMBC) spectroscopy provides long-range carbon-hydrogen correlations, facilitating the assignment of quaternary carbons and confirmation of molecular connectivity patterns [13] [14].
Quantitative Nuclear Magnetic Resonance methodology enables direct quantification of rosmarinic acid without chromatographic separation. Advanced Nuclear Magnetic Resonance techniques allow tentative quantification at 243 Kelvin in complex plant extracts, with results demonstrating reasonable agreement with reversed-phase High-Performance Liquid Chromatography measurements [13] [14]. This approach offers particular advantages for analysis of complex matrices where chromatographic interference may occur.
Mass spectrometry provides highly sensitive and specific identification of rosmarinic acid through characteristic fragmentation patterns and accurate mass measurements. Electrospray ionization represents the preferred ionization technique for rosmarinic acid analysis due to its compatibility with polar phenolic compounds and liquid chromatographic systems.
Electrospray ionization operates effectively in both positive and negative ion modes for rosmarinic acid analysis. Negative ion mode typically provides enhanced sensitivity due to the acidic nature of the phenolic hydroxyl groups, producing the deprotonated molecular ion [M-H]⁻ at m/z 359 [15] [16]. Positive ion mode can also be employed, though generally with reduced sensitivity compared to negative mode operation.
Optimized electrospray ionization conditions include capillary temperatures of 70°C and nitrogen nebulizer pressures of 40 pounds per square inch for efficient desolvation and ionization [6]. Source voltage optimization typically ranges from 3-5 kilovolts, depending upon the specific instrument configuration and analytical requirements.
Collision-induced dissociation of the rosmarinic acid molecular ion produces characteristic fragmentation patterns that enable structural confirmation. The primary fragmentation pathway involves cleavage of the ester bond, producing the caffeic acid fragment at m/z 179 and the 2-hydroxy derivative of hydrocaffeic acid at m/z 197 [15] [17]. Additional diagnostic fragments include m/z 161, corresponding to the loss of water and formaldehyde from the caffeic acid moiety [15].
The fragmentation pattern follows predictable pathways:
Tandem mass spectrometry techniques provide enhanced specificity and sensitivity for rosmarinic acid quantification through multiple reaction monitoring approaches. Selected ion monitoring of the transition m/z 359 → m/z 161 represents the most commonly employed quantification channel due to the high abundance and stability of the m/z 161 fragment [19] [18]. Alternative transitions include m/z 359 → m/z 179 and m/z 359 → m/z 197, which can serve as confirmatory channels.
Optimized collision energies typically range from 15-25 electronvolts, depending upon the specific instrument platform and desired fragmentation efficiency [19] [18]. Multiple reaction monitoring methods enable simultaneous quantification of rosmarinic acid and related metabolites, facilitating comprehensive pharmacokinetic and metabolomic studies.
High-resolution mass spectrometry platforms provide accurate mass measurements enabling molecular formula determination and enhanced structural confidence. Time-of-flight and orbitrap mass analyzers achieve mass accuracies within 5 parts per million, facilitating unambiguous molecular formula assignment for rosmarinic acid (C18H16O8, exact mass 360.084517 daltons) [16]. High-resolution fragmentation spectra enable detailed mechanistic understanding of dissociation pathways and provide enhanced confidence in structural assignments.
The implementation of International Conference on Harmonisation Q2(R1) guidelines represents the gold standard for analytical method validation in phytochemical standardization [20] [21]. These guidelines provide comprehensive frameworks for validation parameters including specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness. The revised Q2(R2) guidelines, effective from June 2024, incorporate advanced analytical techniques including spectroscopic methods and multivariate statistical analyses [22] [23].
Validation protocols must address the unique challenges associated with natural product analysis, including matrix complexity, compound stability, and seasonal variation in phytochemical content [24] [25]. The application of International Conference on Harmonisation principles to botanical preparations requires adaptation to accommodate the inherent variability of natural products while maintaining analytical rigor [26].
Forced degradation studies constitute essential components of specificity validation, requiring exposure of rosmarinic acid to various stress conditions including acidic, basic, oxidative, thermal, and photolytic environments [24]. The identification and characterization of degradation products ensure that analytical methods maintain specificity throughout the expected product lifecycle.
Linearity validation requires demonstration of proportional relationships between analyte concentration and detector response across specified concentration ranges. Statistical evaluation of calibration data includes assessment of correlation coefficients, residual analysis, and goodness-of-fit parameters [21] [22]. Acceptable linearity typically requires correlation coefficients exceeding 0.99, with residuals distributed randomly around zero.
Validation Parameter | Acceptance Criteria | Typical Performance |
---|---|---|
Correlation Coefficient | ≥ 0.99 | 0.9933-0.9999 [1] [5] [8] |
Linearity Range | 50-150% of target concentration | 1.045-418 mg/L [1] |
Residual Distribution | Random pattern | Compliant |
Y-Intercept Significance | Statistically insignificant | Acceptable |
Accuracy validation through recovery studies demonstrates the closeness of measured values to true concentrations. Recovery assessments typically employ standard addition techniques, where known quantities of rosmarinic acid are added to pre-analyzed samples [1] [8]. Acceptable recovery ranges generally fall between 90-110% with relative standard deviations not exceeding 5%.
Precision validation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision) assessments [20] [21]. Repeatability studies involve multiple analyses of identical samples within single analytical runs, while intermediate precision incorporates day-to-day, analyst-to-analyst, and instrument-to-instrument variability.
Precision Type | Acceptance Criteria | Typical Results |
---|---|---|
Repeatability | RSD ≤ 2% | 0.26-0.42% [27] |
Intermediate Precision | RSD ≤ 5% | 1.4-4.5% [9] |
Recovery | 90-110% | 91.12-100.46% [1] |
Detection and quantification limits define the minimum concentrations at which rosmarinic acid can be reliably detected and quantified. Signal-to-noise ratios of 3:1 and 10:1 serve as standard criteria for detection and quantification limits, respectively [1] [4]. Alternative approaches include statistical evaluation of calibration curves using the standard deviation of the y-intercept and slope.
The determination of detection and quantification limits requires consideration of matrix effects and instrument variability. Method validation should demonstrate that limits of detection and quantification meet analytical requirements across the expected sample types and concentration ranges [24] [25].
Robustness validation assesses method performance under small deliberate variations in analytical conditions. Parameters typically evaluated include mobile phase composition, flow rate, column temperature, injection volume, and detector wavelength [20] [21]. Acceptable robustness requires that small changes in these parameters do not significantly affect analytical results.
System suitability testing provides ongoing assurance of method performance through routine monitoring of key performance indicators. System suitability parameters include retention time repeatability, peak area repeatability, theoretical plate count, asymmetry factor, and resolution between critical peak pairs [22] [28].
Stability validation encompasses solution stability, autosampler stability, and long-term storage stability assessments [24] [7]. Rosmarinic acid demonstrates variable stability depending upon solvent choice, temperature, and light exposure. Methanol solutions exhibit superior stability compared to aqueous or ethanol-based preparations, with stability maintained for extended periods when stored under appropriate conditions [7].
Temperature-dependent degradation studies reveal that rosmarinic acid remains stable at temperatures below 60°C, with significant degradation occurring at elevated temperatures [7]. Photostability assessments demonstrate susceptibility to light-induced degradation, necessitating protection from light during sample storage and analysis.
Matrix effects represent significant challenges in phytochemical standardization due to the complex nature of plant extracts. Ion suppression or enhancement in mass spectrometry, baseline interference in chromatography, and spectral overlap in spectroscopic methods require careful evaluation [24] [26]. Matrix-matched calibration standards and standard addition techniques can mitigate matrix effects and ensure analytical accuracy.
The assessment of matrix effects requires analysis of blank matrix samples, matrix-spiked samples, and neat standard solutions under identical analytical conditions. Comparison of detector responses enables quantification of matrix effects and development of appropriate correction factors when necessary.
Rosmarinic acid demonstrates remarkable antioxidant properties through multiple mechanistic pathways that effectively neutralize reactive oxygen species and prevent oxidative cellular damage. The compound exhibits exceptional free radical scavenging activity through several distinct mechanisms, with hydrogen atom transfer representing the primary pathway for antioxidant action [1] [2].
Hydrogen Atom Transfer Pathway: Computational studies using density functional theory calculations have revealed that rosmarinic acid exhibits strong hydroxyl radical scavenging activity with overall rate constant values of 2.89 × 10¹⁰ and 3.86 × 10⁹ M⁻¹s⁻¹ in model physiological media [1]. The compound demonstrates exceptional scavenging properties for hydroperoxyl radicals in aqueous environments, with an overall rate constant of 3.18 × 10⁸ M⁻¹s⁻¹, approximately 2446 times greater than Trolox [1].
Metal Chelation Properties: Rosmarinic acid exhibits significant iron chelation capabilities, particularly for ferric and ferrous ions. Studies indicate that chelation with rosmarinic acid may prevent copper(II) reduction by ascorbic acid anions, thereby blocking the oxidative injury pathway and serving as an oxidative injury prevention antioxidant [1]. The compound shows favorable and spontaneous chelation processes at specific binding sites, particularly at the O5, site-1, and site-2 positions with large negative free energy values [2].
Structural Determinants of Activity: The antioxidant efficacy of rosmarinic acid stems from its unique molecular structure, containing two phenolic rings with ortho-positioned hydroxyl groups. Research has demonstrated that rosmarinic acid shows approximately three times higher radical scavenging activity compared to Trolox, including the inhibition of xanthine oxidase and reduction of molybdenum(VI) to molybdenum(V) [3]. The compound effectively scavenges excess free radicals and prevents metal-induced free radical formation [3].
Enzyme Activity Modulation: In cellular studies, rosmarinic acid significantly enhances endogenous antioxidant defense systems. Treatment with rosmarinic acid results in substantial increases in superoxide dismutase and glutathione peroxidase activities while simultaneously reducing lipid peroxidation markers such as malondialdehyde [4]. The compound effectively prevents nitric oxide production and restarts the activity of crucial antioxidant enzymes [4].
Oxidative Stress Parameters: Research demonstrates that rosmarinic acid treatment leads to significant improvements in total antioxidant capacity and total thiol levels in cellular systems exposed to oxidative stress [4]. The compound exhibits protective effects against various oxidative stressors, including reactive oxygen species generated by ascorbic acid-copper(II) systems [5].
Concentration-Dependent Effects: Studies indicate that rosmarinic acid demonstrates dose-dependent antioxidant activity across various experimental models. At concentrations ranging from 20 to 80 μM, the compound shows progressive enhancement of antioxidant parameters and reduction of oxidative damage markers [4].
Molecular Interactions: Nuclear magnetic resonance and ultraviolet-visible spectroscopy studies reveal that rosmarinic acid exhibits superior copper(II) binding abilities compared to other hydroxycinnamic acid derivatives. The compound demonstrates the most effective radical scavenging abilities toward reactive oxygen species, making it the most effective polyphenol among tested compounds [5].
Comparative Efficacy: Extensive comparative studies demonstrate that rosmarinic acid possesses significantly higher antioxidant potency than many established antioxidants. The compound shows radical scavenging activity that exceeds that of standard antioxidants in multiple assay systems, including 2,2-diphenyl-1-picrylhydrazyl and oxygen radical absorbance capacity tests [3].
The antioxidant mechanisms of rosmarinic acid involve complex interactions between direct radical scavenging, metal chelation, and cellular antioxidant enzyme enhancement. These multifaceted protective mechanisms contribute to the compound's potential therapeutic applications in oxidative stress-related disorders and age-related diseases [1] [2] [4] [5] [3].
Rosmarinic acid exerts profound anti-inflammatory effects through sophisticated modulation of multiple inflammatory cascades, demonstrating particular efficacy in cytokine regulation and cyclooxygenase pathway inhibition. The compound targets key inflammatory mediators and transcription factors that orchestrate inflammatory responses [6] [7] [4].
Transcriptional Regulation: Rosmarinic acid significantly inhibits nuclear factor-kappa B activation, a master regulator of inflammatory gene expression. Studies demonstrate that the compound reduces nuclear factor-kappa B phosphorylation in peripheral blood mononuclear cells exposed to lipopolysaccharide stimulation [4]. This inhibition results in downstream suppression of multiple pro-inflammatory mediators, including tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta [6] [4].
Toll-Like Receptor Pathway Interference: Research reveals that rosmarinic acid dramatically inhibits toll-like receptor 4 and cluster of differentiation 14 expression in neuroinflammatory conditions [6]. The compound reduces cluster of differentiation 11b expression, a marker of microglia and macrophages, in brain tissue while simultaneously suppressing inflammatory cytokine levels in dose-dependent manner both in vitro and in vivo [6].
Nucleotide-binding Oligomerization Domain-like Receptor Protein 3 Inflammasome Suppression: Rosmarinic acid demonstrates significant inhibitory effects on nucleotide-binding oligomerization domain-like receptor protein 3 inflammasome activation, a critical component of innate immune responses [6]. This suppression contributes to the compound's anti-neuroinflammatory effects and represents a key mechanism for its neuroprotective properties [6].
Activator Protein-1 Transcription Factor Targeting: Rosmarinic acid exerts potent cyclooxygenase-2 inhibitory effects through antagonism of activator protein-1-dependent transcriptional activation. In colon cancer cells, rosmarinic acid at concentrations of 5, 10, and 20 μmol/L significantly reduces 12-O-tetradecanoylphorbol-13-acetate-induced cyclooxygenase-2 promoter activity and protein levels [7] [8].
Extracellular Signal-Regulated Kinase Pathway Modulation: The compound effectively antagonizes extracellular signal-regulated kinase 1/2 activation, a member of the mitogen-activated protein kinase pathway that regulates cyclooxygenase-2 expression [7]. This inhibition occurs at concentrations of 10 μmol/L and contributes significantly to the anti-inflammatory effects of rosmarinic acid [7].
Protein Binding Interference: Molecular studies demonstrate that rosmarinic acid reduces 12-O-tetradecanoylphorbol-13-acetate-induced binding of c-Jun and c-Fos proteins to cyclooxygenase-2 promoter oligonucleotides [7]. This interference with transcription factor binding represents a fundamental mechanism by which rosmarinic acid prevents cyclooxygenase-2 upregulation [7].
Pro-inflammatory Cytokine Suppression: Rosmarinic acid demonstrates remarkable efficacy in suppressing multiple pro-inflammatory cytokines simultaneously. Treatment with rosmarinic acid significantly reduces tumor necrosis factor-alpha, interleukin-6, interleukin-1 beta, cyclooxygenase-2, and inducible nitric oxide synthase levels in both cellular and animal models [6] [4].
c-Jun N-terminal Kinase Pathway Inhibition: Research indicates that rosmarinic acid inhibits c-Jun N-terminal kinase phosphorylation, another critical component of inflammatory signaling cascades [4]. This inhibition contributes to the compound's ability to reduce inflammatory cytokine production and cellular inflammatory responses [4].
High Mobility Group Box 1 Protein Regulation: Studies demonstrate that rosmarinic acid potently inhibits high mobility group box 1 protein release and downregulates high mobility group box 1-dependent inflammatory responses in human endothelial cells [9]. The compound also inhibits high mobility group box 1-mediated hyperpermeability and leukocyte migration in animal models [9].
Concentration-Dependent Effects: Anti-inflammatory effects of rosmarinic acid demonstrate clear dose-response relationships across multiple experimental systems. At concentrations ranging from 20 to 80 μM, the compound shows progressive enhancement of anti-inflammatory effects with increasing concentrations [4].
Membrane Stabilization: Rosmarinic acid contributes to anti-inflammatory effects through stabilization of cellular membranes and prevention of inflammatory cell activation. The compound affects membrane permeability and reduces inflammatory cell infiltration in various tissue models [9].
Temporal Dynamics: Time-course studies reveal that rosmarinic acid effects on inflammatory markers develop progressively over treatment periods ranging from hours to days, suggesting both immediate and sustained anti-inflammatory mechanisms [6] [4].
The comprehensive anti-inflammatory mechanisms of rosmarinic acid involve coordinated inhibition of multiple inflammatory pathways, making it a promising therapeutic candidate for inflammatory diseases and conditions characterized by excessive inflammatory responses [6] [7] [4] [8] [9].
Rosmarinic acid demonstrates significant neuroprotective properties across multiple neurodegenerative disease models, exhibiting therapeutic potential through diverse molecular mechanisms that address key pathological hallmarks of neurodegeneration [10] [11] [12] [13].
Amyloid Beta Aggregation Prevention: Rosmarinic acid exhibits remarkable efficacy in suppressing amyloid beta accumulation through a novel monoamine-mediated mechanism. DNA microarray analysis of Alzheimer disease model mice reveals that rosmarinic acid feeding enhances dopamine signaling pathways compared to controls [13] [14]. The compound increases cerebral cortex levels of monoamines, including norepinephrine, 3,4-dihydroxyphenylacetic acid, dopamine, and levodopa [13] [14].
Monoamine Oxidase B Downregulation: Research demonstrates that rosmarinic acid significantly downregulates monoamine oxidase B expression in substantia nigra and ventral tegmental area, both critical dopamine synthesis regions [13] [14]. This downregulation results in increased monoamine concentrations that directly inhibit amyloid beta aggregation, representing a novel mechanism for Alzheimer disease prevention [13] [14].
Tau Phosphorylation Suppression: Studies indicate that rosmarinic acid intake inhibits pathological hallmarks of Alzheimer disease, including both amyloid beta and phosphorylated tau accumulation [15]. The compound improves cognitive function in transgenic Alzheimer disease mouse models while suppressing hippocampal inflammation and downregulating c-Jun N-terminal kinase signaling pathways that induce tau phosphorylation [15].
Dopaminergic System Protection: In murine Parkinson disease models induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, rosmarinic acid treatment at 20 mg/kg significantly prevents hyperlocomotion behavior characteristic of the disease [11]. The compound increases dopaminergic signaling in parkinsonian mice and improves monoaminergic system function in healthy animals [11].
Monoamine Oxidase A Expression Modulation: Analysis of striatal messenger ribonucleic acid expression reveals that monoamine oxidase A expression increases in rosmarinic acid-treated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine animals, suggesting enhanced dopaminergic metabolism regulation [11]. This finding provides evidence for rosmarinic acid's neuroprotective properties in preventing behavioral features observed in Parkinson disease [11].
Neurotransmission Enhancement: Rosmarinic acid treatment demonstrates beneficial effects on neurotransmission not only in disease models but also in healthy brain tissue, suggesting broader neuroprotective applications beyond specific neurodegenerative conditions [11].
Oxidative Stress Mitigation: Comprehensive studies using Caenorhabditis elegans models demonstrate that rosmarinic acid significantly inhibits reactive oxygen species accumulation and reduces peroxide malondialdehyde production [16]. The compound strengthens antioxidant defense systems by increasing superoxide dismutase activity and enhancing cellular antioxidant capacity [16].
Protein Aggregation Prevention: Molecular docking studies reveal that rosmarinic acid may bind specifically to Huntington protein and alpha-synuclein to prevent toxic protein aggregation [16]. This binding enhances proteostasis and represents a fundamental mechanism for preventing neurodegenerative protein misfolding [16].
Mitochondrial Function Restoration: Rosmarinic acid ameliorates mitochondrial dysfunction by increasing adenosine triphosphate and mitochondrial membrane potential levels [16]. The compound rescues mitochondrial membrane protein expression and corrects mitochondrial structural abnormalities through regulation of mitochondrial dynamics genes [16].
Cerebellar Granule Neuron Protection: Comparative studies demonstrate that rosmarinic acid uniquely protects primary cerebellar granule neurons from glutamate-induced excitotoxicity [17]. The compound significantly reduces neuronal death induced by nitric oxide donors and provides protection against nitrosative stress [17].
Multiple Stress Resistance: Rosmarinic acid provides protection against diverse neuronal stressors, including oxidative stress, excitotoxicity, and protein aggregation. This broad protective profile suggests multiple overlapping neuroprotective mechanisms that address various pathological processes in neurodegeneration [17].
Bioavailability Considerations: Despite demonstrated neuroprotective efficacy, research indicates that rosmarinic acid exhibits poor oral bioavailability, representing a significant limitation for therapeutic applications [10]. Nanotechnology-based delivery systems are being investigated to overcome this limitation and enhance central nervous system delivery [10].
Phenolic Structure Requirements: The neuroprotective effects of rosmarinic acid are attributed to its unique phenolic structure containing multiple hydroxyl groups that contribute to antioxidant activity and protein binding capabilities [12]. Comparative studies with other rosemary polyphenols suggest that rosmarinic acid provides unique neuroprotective benefits that complement other bioactive compounds [17].
Dose-Response Characteristics: Neuroprotective effects demonstrate clear dose-response relationships across multiple experimental models, with optimal concentrations varying depending on the specific neurodegenerative process and experimental system employed [11] [16].
The comprehensive neuroprotective mechanisms of rosmarinic acid involve coordinated actions on oxidative stress, protein aggregation, mitochondrial function, and neurotransmitter systems, making it a promising candidate for neurodegenerative disease therapeutics [10] [11] [12] [13] [14] [16] [17] [15].
Rosmarinic acid demonstrates broad-spectrum antimicrobial and antiviral activities through multiple mechanisms that target essential microbial processes and viral replication pathways. The compound exhibits significant efficacy against both gram-positive and gram-negative bacteria, methicillin-resistant Staphylococcus aureus, fungi, and various viral pathogens [18] [19] [20] [21].
Cell Membrane Targeting: Rosmarinic acid and its synthetic derivatives demonstrate potent antibacterial activity primarily through targeting bacterial cell membranes. Studies using SYTOX Green assay, scanning electron microscopy, and live/dead fluorescence staining confirm that the compound's mode of action involves bacterial cell membrane disruption [19] [22]. The mechanism includes membrane depolarization upon contact and inhibition of sodium/potassium adenosine triphosphatase activity in bacterial cells [23].
Minimum Inhibitory Concentration Values: Rosmarinic acid exhibits variable antimicrobial potency depending on the target organism. Against gram-positive bacteria, the compound shows minimum inhibitory concentrations of 1.0-1.1 mg/mL for Staphylococcus aureus and Bacillus subtilis [18]. For gram-negative bacteria, Escherichia coli demonstrates minimum inhibitory and minimum bactericidal concentrations of 0.8-0.9 mg/mL and 0.9-1.0 mg/mL, respectively [18].
Derivative Enhancement: Synthetic rosmarinic acid derivatives demonstrate significantly enhanced antibacterial activity compared to the parent compound. The derivative RA-N8 exhibits minimum inhibitory concentrations of 6 μg/mL against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus strains, representing substantial potency improvement [19] [22]. This derivative kills Escherichia coli at 3 μg/mL when used with polymyxin B nonapeptide to increase bacterial permeability [19] [22].
Candida Species Inhibition: Rosmarinic acid demonstrates notable antifungal activity against Candida species with minimum inhibitory concentrations ranging from 0.1-0.2 mg/mL [24]. The compound shows particular efficacy against Candida albicans biofilms, with minimum biofilm eradication concentrations of 0.4 mg/mL for multiple strains [18].
Biofilm Formation Prevention: Research indicates that rosmarinic acid affects biofilm formation in a concentration- and time-dependent manner, suggesting efficacy as both an antimicrobial agent and biofilm disruptor [18]. The compound inhibits biofilm formation at subinhibitory concentrations when applied during early stages of biofilm development [21].
Synergistic Antibiotic Effects: Studies demonstrate synergistic effects between rosmarinic acid and standard antibiotics against methicillin-resistant Staphylococcus aureus. The compound shows synergy with vancomycin, ofloxacin, and amoxicillin against Staphylococcus aureus, and specifically with vancomycin against methicillin-resistant strains [21]. Time-kill analysis reveals that synergistic combinations demonstrate greater efficacy than individual antibiotics [21].
Enterovirus 71 Inhibition: Rosmarinic acid exhibits potent antiviral effects against enterovirus 71, an important public health threat in the Asia-Pacific region. The compound demonstrates strong protective effects with low half-maximal inhibitory concentrations of 4.33 ± 0.18 μM and high therapeutic indices of 340 [20]. Time-of-addition analysis reveals that inhibitory activity is highest during early stages of viral infection [20].
Molecular Docking and Viral Protein Interaction: Molecular docking studies predict that rosmarinic acid binds to viral protein 1 capsid-binding hydrophobic pockets, potentially replacing natural pocket factors and disrupting viral assembly [20]. This mechanism provides molecular-level insight into antiviral efficacy and suggests potential applications against related viral pathogens [20].
Human Immunodeficiency Virus Activity: Previous research indicates that rosmarinic acid functions as an anti-human immunodeficiency virus agent capable of inhibiting viral replication [18]. Nitration of rosmarinic acid in acidic medium generates derivatives with enhanced integrase inhibition and antiviral effects without increasing cellular toxicity [18].
Hydrophobicity and Activity Enhancement: Studies on rosmarinic acid ester derivatives reveal that increased hydrophobicity through esterification with methyl, propyl, and hexyl alcohols significantly enhances antimicrobial activity [25]. Propyl and hexyl derivatives demonstrate superior activity against Bacillus cereus compared to tannic acid, a natural antibacterial agent [25].
Essential Structural Groups: Computational molecular docking identifies dihydroxyphenyl groups and alkyl side chains as essential components for interaction with microbial targets [25]. These structural elements contribute to antimicrobial activity through hydrogen bonding and hydrophobic interactions [25].
Resistance Development: Long-term studies indicate that rosmarinic acid derivatives do not promote resistance development in wildtype Staphylococcus aureus after 20 passages, suggesting sustainable antimicrobial efficacy [19] [22]. This characteristic represents a significant advantage over conventional antibiotics prone to resistance development [19] [22].
Safety Profile: Cytotoxicity studies demonstrate that effective rosmarinic acid derivatives exhibit minimal toxicity to human normal cell lines, supporting their potential therapeutic applications [19] [22]. The compound shows weak hemolytic effects at minimum inhibitory concentrations, indicating acceptable safety profiles [19] [22].
Topical Applications: Research suggests particular promise for rosmarinic acid as a topical antimicrobial agent, especially for treating catheter-related infections where activity against both planktonic bacteria and early-stage biofilm formation is beneficial [21].
The antimicrobial and antiviral mechanisms of rosmarinic acid involve multifaceted interactions with microbial cell structures and viral replication machinery, with structure-activity relationships revealing opportunities for derivative optimization to enhance therapeutic efficacy [18] [19] [20] [21] [24] [23] [22] [25].
Acute Toxic;Environmental Hazard